N-(2-phenylethyl)cyclopentanamine hydrochloride

Catalog No.
S3023348
CAS No.
1049749-89-4
M.F
C13H20ClN
M. Wt
225.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-phenylethyl)cyclopentanamine hydrochloride

CAS Number

1049749-89-4

Product Name

N-(2-phenylethyl)cyclopentanamine hydrochloride

IUPAC Name

N-(2-phenylethyl)cyclopentanamine;hydrochloride

Molecular Formula

C13H20ClN

Molecular Weight

225.76

InChI

InChI=1S/C13H19N.ClH/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13;/h1-3,6-7,13-14H,4-5,8-11H2;1H

InChI Key

NZGDKVXEAAAUJR-UHFFFAOYSA-N

SMILES

C1CCC(C1)NCCC2=CC=CC=C2.Cl

Solubility

not available

N-(2-phenylethyl)cyclopentanamine hydrochloride is a chemical compound characterized by the molecular formula C13H20ClN\text{C}_{13}\text{H}_{20}\text{ClN} and a molecular weight of 225.76 g/mol. This compound, which is a hydrochloride salt, features a cyclopentanamine structure substituted with a phenethyl group, making it of interest in various fields of research, particularly in medicinal chemistry and organic synthesis .

  • Oxidation: The compound can be oxidized to form ketones or aldehydes.
  • Reduction: Reduction reactions can yield amine derivatives.
  • Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride can facilitate reduction.
  • Substitution Conditions: Reactions may involve alkyl halides or other electrophiles under controlled conditions.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield corresponding ketones, while reduction could produce amines or alcohols.

Research indicates that N-(2-phenylethyl)cyclopentanamine hydrochloride exhibits potential biological activity. It has been studied for its interactions with various biological molecules, which may lead to therapeutic applications. The mechanism of action typically involves binding to specific receptors or enzymes, modulating their activity, and influencing biological pathways .

Synthetic Routes

The synthesis of N-(2-phenylethyl)cyclopentanamine hydrochloride generally involves the reaction of cyclopentanone with phenethylamine, often in the presence of a reducing agent. This reaction is conducted under controlled conditions to optimize yield and purity.

Industrial Production Methods

In industrial settings, large-scale synthesis is performed using optimized conditions to maximize yield. The process includes purification steps such as crystallization to obtain the final product in its hydrochloride salt form .

Several compounds share structural similarities with N-(2-phenylethyl)cyclopentanamine hydrochloride. Below is a comparison with some notable examples:

Compound NameMolecular FormulaUnique Features
N-(2-methylphenyl)cyclopentanamine hydrochlorideC13H20ClNContains a methyl group on the phenyl ring
N-benzylcyclopentanamine hydrochlorideC13H19ClNSubstituted with a benzyl group instead
N-(3-phenylpropyl)cyclopentanamine hydrochlorideC15H22ClNFeatures a propyl chain extending from the phenyl

Uniqueness

N-(2-phenylethyl)cyclopentanamine hydrochloride is unique due to its specific phenethyl substitution on the cyclopentanamine framework. This structural characteristic may impart distinct biological properties compared to similar compounds, potentially influencing its efficacy and safety profile in therapeutic applications .

Sigma Receptor Subtype Binding Affinity Profiling

Sigma receptors (σ1 and σ2) are implicated in neuromodulation, neuroprotection, and psychosis. Phenethylamine derivatives, such as BD-1047, demonstrate high σ1 receptor antagonism, with Ki values in the low nanomolar range [1]. N-(2-Phenylethyl)cyclopentanamine’s open-chain phenethylamine structure suggests potential σ1 receptor engagement, as its cyclopentylamine moiety may mimic the hydrophobic regions of known σ1 ligands.

Comparative binding studies of phenethylamine analogs reveal that N-alkyl substitutions enhance σ1 selectivity over σ2 subtypes [1]. For example, BD-1047’s Ki at σ1 is 1.4 nM, whereas its σ2 affinity is >1,000 nM [1]. A hypothetical binding model for N-(2-phenylethyl)cyclopentanamine could involve:

  • Phenethyl backbone: Interaction with σ1’s aromatic binding pocket.
  • Cyclopentyl group: Stabilization via hydrophobic interactions in the transmembrane domain.

Table 1: Sigma receptor binding profiles of selected phenethylamine derivatives

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity Ratio (σ1:σ2)
BD-1047 [1]1.4>1,000>714
Haloperidol [1]121,200100
N-(2-Phenylethyl)cyclopentanamine (predicted)~50*>1,000*>20

*Theoretical estimates based on structural analogs [1].

Modulation of β-Secretase (BACE-1) Activity in Neurodegenerative Models

β-Secretase (BACE-1) is a protease critical in amyloid-β (Aβ) production, a hallmark of Alzheimer’s disease. Conditional BACE1 knockout models demonstrate that even partial BACE-1 inhibition (50–70%) significantly reduces Aβ plaques without inducing neurodevelopmental side effects [2]. While no direct evidence links N-(2-phenylethyl)cyclopentanamine to BACE-1 modulation, its phenethylamine core may influence enzymatic activity through allosteric mechanisms.

In vitro studies of related compounds show:

  • Hydrophobic interactions: Cyclic amines enhance membrane permeability, potentially improving BACE-1 access [2].
  • Charge complementarity: Protonated amines at physiological pH may bind BACE-1’s aspartic acid residues (Asp32/Asp228) [2].

Table 2: BACE-1 inhibitory activity of phenethylamine-based compounds

CompoundIC₅₀ (μM)Model SystemReference
LY28113760.03Human cortical neurons [2]
NB-3600.26Transgenic mice [2]
N-(2-Phenylethyl)cyclopentanamineN/AIn silico prediction

Serotonergic System Interactions: 5-HT2A Receptor Cross-Reactivity

Phenethylamines exhibit pronounced affinity for serotonin 5-HT2A receptors, which regulate mood, cognition, and perception. The reference compound 1 (a phenethylamine analog) shows subnanomolar 5-HT2A binding (Ki = 0.2 nM) and full agonism (EC₅₀ = 4.2 nM) [3]. N-(2-Phenylethyl)cyclopentanamine’s N-benzyl substitution aligns with pharmacophore models for 5-HT2A activation:

  • Primary amine: Forms a salt bridge with Asp155.
  • Aromatic ring: π-π stacking with Phe339.
  • Cyclopentyl group: Fills a hydrophobic pocket near transmembrane helix 6 [3].

Table 3: 5-HT2A receptor activation parameters

CompoundEC₅₀ (nM)Efficacy (% vs. serotonin)Species
Compound 1 [3]4.298Human
Psilocin6.1100Rat
N-(2-Phenylethyl)cyclopentanamine15*75*Predicted

Dopamine Transporter (DAT) Inhibition Dynamics

β-Phenylethylamine (βPEA), a structural analog, increases extracellular dopamine via DAT-mediated efflux [4]. Electrophysiological data from C. elegans show that βPEA induces fast, self-inactivating dopamine currents (0.26 pA) dependent on DAT-1 [4]. N-(2-Phenylethyl)cyclopentanamine’s bulkier cyclopentyl group may alter DAT interaction kinetics:

  • Binding mode: The cyclopentylamine could sterically hinder DAT’s extracellular vestibule, reducing uptake inhibition.
  • Efflux promotion: Partial penetration into the substrate-binding site may induce conformational changes favoring dopamine release [4].

Key findings from βPEA studies [4]:

  • DAT-1 knockout abolishes βPEA-induced dopamine currents.
  • Vesicular monoamine transporters (VMAT) are dispensable for this effect.
  • Cocaine analogs (e.g., RTI-55) block βPEA action in heterologous systems.

The structure-activity relationship analysis of N-(2-phenylethyl)cyclopentanamine hydrochloride reveals critical insights into how molecular modifications influence bioactivity, blood-brain barrier permeability, and neurotransmitter transporter selectivity. This comprehensive examination focuses on three key areas that define the pharmacological profile of this compound class.

Cyclopentyl Ring Substitution Patterns and Bioactivity Correlations

The cyclopentyl ring system represents a crucial structural element that significantly influences the bioactivity profile of N-(2-phenylethyl)cyclopentanamine and related compounds. Research demonstrates that the five-membered ring configuration provides an optimal spatial arrangement for neurotransmitter transporter binding while maintaining favorable physicochemical properties for central nervous system penetration [1] [2].

Unsubstituted cyclopentyl rings establish baseline activity for monoamine transporter interactions, exhibiting non-selective binding profiles across dopamine transporter, norepinephrine transporter, and serotonin transporter systems [3] [4]. The sterically constrained nature of the cyclopentyl ring prevents conformational flexibility that could diminish binding affinity, while the ring size provides appropriate spatial positioning of the amino group relative to the phenethylamine backbone [5] [6].

Hydroxyl substitution on the cyclopentyl ring generally reduces potency and decreases central nervous system penetration due to increased polarity [7] [2]. The introduction of hydroxyl groups creates additional hydrogen bonding opportunities that may interfere with optimal receptor binding geometries and significantly impair blood-brain barrier permeability. Studies indicate that hydroxylated cyclopentyl derivatives show markedly reduced bioavailability in brain tissue compared to their unsubstituted counterparts [8] [9].

Phenoxy and benzyloxy substitutions on the cyclopentyl ring demonstrate enhanced binding affinity and improved selectivity profiles [2] [10]. The phenoxy substitution pattern shows particular enhancement of serotonin transporter selectivity, likely due to favorable pi-pi stacking interactions within the larger orthosteric binding pocket of the serotonin transporter compared to dopamine and norepinephrine transporters [3] [11]. Benzyloxy modifications provide increased potency while maintaining balanced activity across all three monoamine transporters, suggesting optimal fit within multiple binding sites [2].

Halogen substitutions on the cyclopentyl ring produce moderate activity changes with altered pharmacokinetic properties [11] [12]. The volume and electronegativity of halogen substituents influence both transporter selectivity and metabolic stability. Larger halogens such as chlorine and bromine tend to enhance serotonin transporter affinity while maintaining reasonable blood-brain barrier penetration [11] [13].

Methyl substitutions on the cyclopentyl ring improve potency while maintaining selectivity profiles [1] [7]. The methyl groups provide favorable hydrophobic interactions that enhance binding affinity without significantly altering the overall molecular shape or electronic properties. This modification pattern represents an optimal balance between potency enhancement and maintained selectivity [3] [1].

Phenethylamine Backbone Modifications Impacting Blood-Brain Barrier Permeability

The phenethylamine backbone serves as the fundamental structural framework that determines blood-brain barrier permeability and central nervous system bioavailability. Modifications to this core structure profoundly influence lipophilicity, hydrogen bonding capacity, and molecular size - all critical factors for brain penetration [14] [15] [16].

N-methylation represents one of the most significant modifications for enhancing blood-brain barrier permeability [17] [4]. The addition of a methyl group to the primary amine increases lipophilicity while reducing hydrogen bond donor capacity, resulting in a two to three-fold enhancement in brain penetration [18] [19]. N-methylated phenethylamine derivatives demonstrate improved resistance to monoamine oxidase degradation, contributing to enhanced metabolic stability and prolonged central nervous system activity [20] [19].

N-ethylation provides moderate enhancement of blood-brain barrier permeability with balanced selectivity profiles across monoamine transporters [4] [13]. While less effective than N-methylation for brain penetration, N-ethylation maintains favorable pharmacokinetic properties and demonstrates improved metabolic stability compared to primary amines [3] [4]. The larger ethyl group creates a different steric environment that can shift selectivity patterns, particularly toward enhanced serotonin transporter activity [11] [13].

N-propylation and longer alkyl chain modifications generally reduce blood-brain barrier permeability due to increased molecular size and altered physicochemical properties [3] [13]. These modifications create steric hindrance that can interfere with transporter binding and reduce passive diffusion across biological membranes [4] [21]. However, certain longer chain modifications may enhance selectivity for specific transporter subtypes [13] [12].

N-cyclopentylation represents a unique modification that significantly enhances both potency and blood-brain barrier permeability [22] [23]. The cyclopentyl group provides optimal steric bulk while maintaining favorable lipophilicity characteristics. This modification demonstrates enhanced overall potency across multiple monoamine transporters while preserving good central nervous system penetration [1] [23].

Alpha-methylation dramatically improves blood-brain barrier permeability through enhanced lipophilicity and metabolic protection [24] [25]. The alpha-methyl group prevents deamination by aromatic amino acid decarboxylase and provides steric protection against enzymatic degradation [24] [26]. This modification is exemplified in methamphetamine, which demonstrates excellent brain penetration and prolonged central nervous system activity [25] [27].

Beta-hydroxylation reduces blood-brain barrier permeability due to increased polarity and hydrogen bonding capacity [28] [29]. The hydroxyl group creates additional hydrophilic character that impairs passive diffusion across lipid membranes while potentially enhancing efflux pump recognition [30] [31]. These modifications generally result in reduced transporter affinity and diminished central nervous system bioavailability [28] [8].

Ring substitutions significantly influence blood-brain barrier permeability through modulation of electronic properties and molecular interactions [11] [12]. Para-chloro substitution enhances serotonin transporter selectivity while maintaining reasonable brain penetration, whereas meta-methoxy substitution improves overall blood-brain barrier penetration through favorable electronic effects [11] [13]. Methylenedioxy bridge formation provides moderate blood-brain barrier permeability with enhanced metabolic protection against enzymatic degradation [12] [26].

Comparative Analysis with Propylhexedrine and Methamphetamine Analogues

The comparative analysis of N-(2-phenylethyl)cyclopentanamine with established compounds such as propylhexedrine and methamphetamine reveals distinct structure-activity relationships that inform understanding of this compound class [32] [34].

N-(2-phenylethyl)cyclopentanamine demonstrates moderate affinity for dopamine, norepinephrine, and serotonin transporters, with estimated binding constants in the 500-3000 nanomolar range across these targets [35] [36]. The cyclopentyl ring system provides favorable spatial positioning while the phenethylamine backbone maintains essential binding interactions. Blood-brain barrier penetration is good, with estimated LogP values in the 2.5-3.0 range, indicating favorable lipophilicity for central nervous system access [37] [30].

Propylhexedrine exhibits a distinct pharmacological profile characterized by moderate to low affinity for monoamine transporters [32] . The cyclohexyl ring system creates different steric constraints compared to the cyclopentyl analogue, while the branched alkyl chain provides unique hydrophobic interactions [34] [38]. Propylhexedrine demonstrates moderate blood-brain barrier penetration with LogP values typically in the 2.0-2.5 range [34]. The compound shows preferential activity at norepinephrine and dopamine transporters over serotonin transporter, consistent with its established clinical use as a nasal decongestant [32] .

Methamphetamine represents the prototype for this compound class, exhibiting high affinity for dopamine and norepinephrine transporters with moderate serotonin transporter activity [24] [25]. The N-methyl and alpha-methyl substitutions provide optimal potency and selectivity profiles, while excellent blood-brain barrier penetration ensures rapid central nervous system effects [25] [27]. Methamphetamine demonstrates binding constants typically in the 20-200 nanomolar range for dopamine and norepinephrine transporters, representing significantly higher potency than the cyclopentyl analogue [24] [13].

N-cyclopentylamphetamine derivatives demonstrate intermediate properties between the simple cyclopentyl compound and methamphetamine [3] [1]. The cyclopentyl N-substitution provides enhanced potency compared to the phenethyl derivative while maintaining good blood-brain barrier penetration. These compounds typically show moderate affinity across all three monoamine transporters with balanced selectivity profiles [23] [39].

Cyclopentylmethamphetamine represents the combination of optimal structural features, exhibiting high affinity for dopamine and norepinephrine transporters while maintaining excellent blood-brain barrier penetration [1] [40]. The combination of cyclopentyl and N-methyl modifications creates synergistic effects that enhance both potency and central nervous system bioavailability [3] [40]. This compound class demonstrates binding constants in the 80-400 nanomolar range with LogP values optimized for brain penetration [37] [40].

The structure-activity relationships revealed through this comparative analysis demonstrate that cyclopentyl ring modifications provide unique opportunities for optimizing neurotransmitter transporter selectivity and blood-brain barrier permeability. The five-membered ring system offers advantages over both larger ring systems and linear alkyl chains in terms of conformational constraint and spatial positioning [5] [1]. However, the overall potency typically remains lower than optimized structures such as methamphetamine, indicating opportunities for further structural refinement to enhance therapeutic potential while maintaining favorable safety profiles [11] [13].

Dates

Last modified: 08-17-2023

Explore Compound Types